

# Spectroscopic Characterization of 5-Chloropyrazine-2,3-diamine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloropyrazine-2,3-diamine

Cat. No.: B596300

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Chloropyrazine-2,3-diamine**. Due to the limited availability of public spectroscopic data for this specific molecule, this document serves as a template outlining the expected data and the methodologies for its acquisition. The provided tables contain placeholder data and should be populated with experimentally determined values.

## Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for **5-Chloropyrazine-2,3-diamine**.

### NMR Spectroscopy Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Placeholder)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
[Value]	[e.g., s, d, t, q, m]	[#H]	[Aromatic CH or NH <sub>2</sub> ]
[Value]	[e.g., s, d, t, q, m]	[#H]	[Aromatic CH or NH <sub>2</sub> ]

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Placeholder)

Chemical Shift (δ) ppm	Assignment
[Value]	[Aromatic C-Cl]
[Value]	[Aromatic C-NH <sub>2</sub> ]
[Value]	[Aromatic C-NH <sub>2</sub> ]
[Value]	[Aromatic C-H]

## IR Spectroscopy Data

Table 3: FTIR Spectroscopic Data (Placeholder)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
[3500-3300]	[Strong, Broad]	N-H stretch (Amine)
[3100-3000]	[Medium]	C-H stretch (Aromatic)
[1650-1550]	[Strong]	N-H bend (Amine)
[1600-1450]	[Medium-Strong]	C=C stretch (Aromatic)
[1350-1250]	[Strong]	C-N stretch (Aromatic Amine)
[800-600]	[Strong]	C-Cl stretch

## Mass Spectrometry Data

Table 4: Mass Spectrometry Data (Placeholder)

m/z	Relative Intensity (%)	Assignment
[Molecular Ion Peak]	[Value]	[M] <sup>+</sup>
[Fragment Ion 1]	[Value]	[e.g., M-Cl] <sup>+</sup>
[Fragment Ion 2]	[Value]	[e.g., M-NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument used and the sample characteristics.

### NMR Spectroscopy

A homogeneous solution of **5-Chloropyrazine-2,3-diamine** is prepared in a suitable deuterated solvent, such as Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ). For  $^1\text{H}$  NMR, a concentration of 5-20 mg/mL is typically sufficient, while for  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg/mL may be required. The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer, for example, a Bruker 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

### FTIR Spectroscopy

For solid samples of **5-Chloropyrazine-2,3-diamine**, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be employed.

- ATR Method: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The FTIR spectrum is then recorded.
- KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR instrument for analysis.

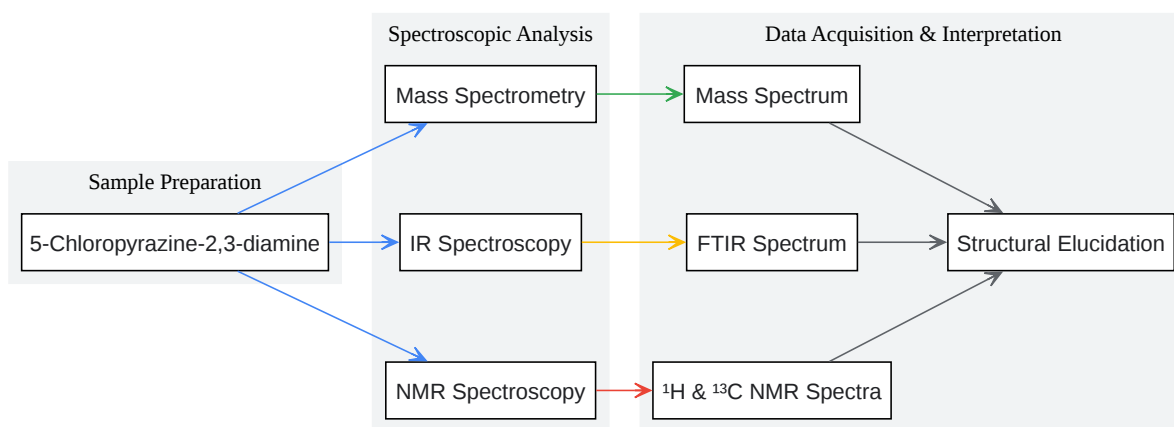
The spectrum is typically recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry

Mass spectra can be obtained using an Agilent series 6890 GC system with a 5973 Mass Selective Detector. For heterocyclic compounds, Electrospray Ionization (ESI) in positive mode is a common technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured.

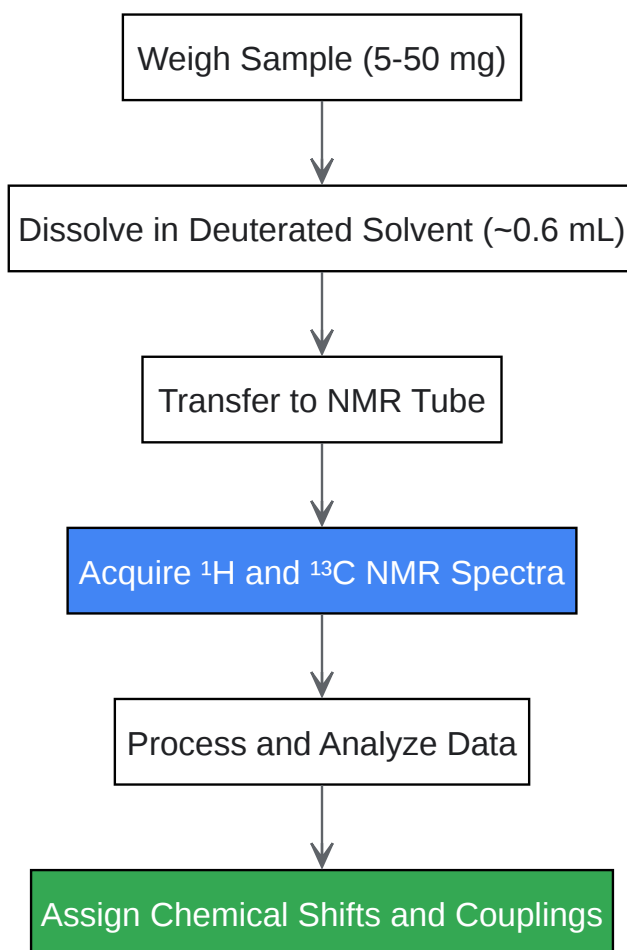
## Visualizations

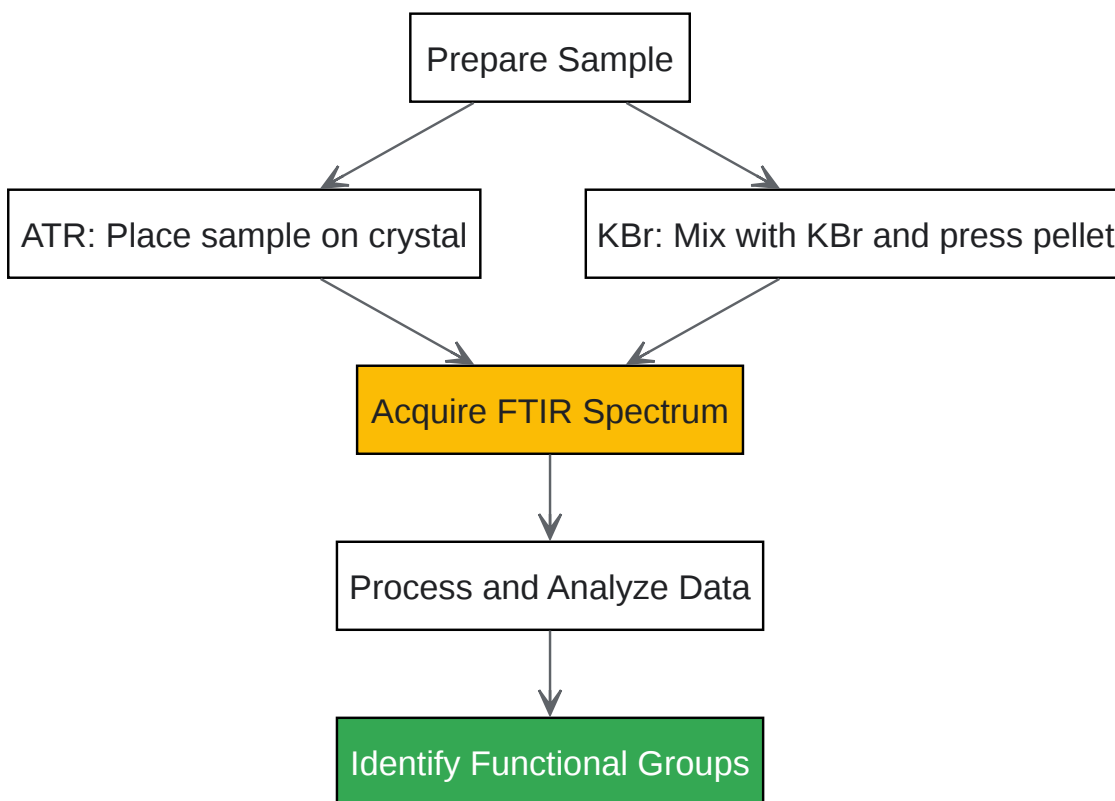
The following diagrams illustrate the general workflows for the spectroscopic analyses.



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Caption: General workflow for the spectroscopic analysis of **5-Chloropyrazine-2,3-diamine**.





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